molecular formula C12H10N4O2 B2555443 (E)-5-(2-(4-hydroxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile CAS No. 620586-59-6

(E)-5-(2-(4-hydroxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile

Cat. No. B2555443
M. Wt: 242.238
InChI Key: VGWUFDNAFSITAI-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Chemical Reactivity and Synthesis of Heterocyclic Compounds

Research has demonstrated the compound's utility in synthesizing new functionalized 2-benzazepines, exploring the keto-enol tautomerism and reactions with hydrazines. These studies underscore the versatility of such compounds in generating a variety of heterocyclic structures, which are of interest in medicinal chemistry and drug design (Kostyrko, Kovtunenko, & Kysil, 2006). Furthermore, the compound has been involved in the synthesis of novel pyrimidine and fused pyrimidine derivatives, highlighting its role in diversifying pyrimidine chemistry, which is crucial for developing compounds with potential antiviral activities (Mahmoud, El-ziaty, Ismail, & Shiba, 2011).

Biological Activity Evaluation

Studies have also focused on evaluating the synthesized compounds for various biological activities. For instance, derivatives synthesized from hydrazinyl compounds have been assessed for urease inhibition, antioxidant, and antibacterial activities. This includes a series of 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones, which showed significant activity in these domains (Hanif, Saleem, Hussain, Rama, Zaib, Aslam, Jones, & Iqbal, 2012). Additionally, new transformations of related compounds have led to the introduction of azole fragments, further expanding the chemical space for potential therapeutic agents (Shablykin, Brovarets, & Drach, 2007).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor potential of synthesized derivatives has also been a significant area of study. Arylidene-hydrazinyl-thiazole derivatives have shown promising antiproliferative activity against carcinoma cell lines, demonstrating the therapeutic potential of molecules derived from hydrazinyl compounds (Grozav, Gaina, Pileczki, Crișan, Silaghi-Dumitrescu, Therrien, Zaharia, & Berindan‐Neagoe, 2014). These findings are crucial for the development of new anticancer strategies.

Safety And Hazards

This product is not intended for human or veterinary use. It is meant for research use only2.


Future Directions

The compound has shown potential in various areas of scientific research, particularly in the synthesis of new functionalized 2-benzazepines and the exploration of keto-enol tautomerism and reactions with hydrazines1. Further research could explore these areas in more detail.


Please note that this analysis is based on the information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or experts in the field.


properties

IUPAC Name

5-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-8-15-11(6-13)12(18-8)16-14-7-9-2-4-10(17)5-3-9/h2-5,7,16-17H,1H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWUFDNAFSITAI-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)NN=CC2=CC=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(O1)N/N=C/C2=CC=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(2-(4-hydroxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile

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